Clavulanic acid impurity F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clavulanic acid impurity F is one of the related substances found in potassium clavulanate, a compound widely used in combination with beta-lactam antibiotics to counteract bacterial resistance. Clavulanic acid itself is a beta-lactamase inhibitor produced by the microorganism Streptomyces clavuligerus. Impurity F is formed as a byproduct during the production and purification processes of clavulanic acid .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of clavulanic acid impurity F involves the catabolism of clavulanic acid under acidic or alkaline conditions. During the production of clavulanic acid, impurity F can be formed through various chemical reactions, particularly during the fermentation and purification stages .

Industrial Production Methods

In industrial settings, clavulanic acid is produced through the fermentation of Streptomyces clavuligerus. The fermentation broth is then subjected to various purification steps, including filtration, concentration, and solvent extraction. Impurity F is typically formed during these stages, especially under specific pH conditions .

化学反应分析

Types of Reactions

Clavulanic acid impurity F undergoes several types of chemical reactions, including:

Oxidation: Impurity F can be oxidized under certain conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

Substitution: Impurity F can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can produce different substituted compounds .

科学研究应用

Clavulanic acid impurity F has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of clavulanic acid formulations.

Biology: Researchers study impurity F to understand its impact on the biological activity of clavulanic acid and its interactions with beta-lactamase enzymes.

Medicine: Impurity F is investigated for its potential effects on the efficacy and safety of clavulanic acid-containing medications.

作用机制

The mechanism of action of clavulanic acid impurity F involves its interaction with beta-lactamase enzymes. Similar to clavulanic acid, impurity F can bind to the active site of beta-lactamase enzymes, inhibiting their activity. This inhibition prevents the degradation of beta-lactam antibiotics, thereby enhancing their antibacterial efficacy .

相似化合物的比较

Similar Compounds

Clavulanic acid impurity F is one of several related substances found in potassium clavulanate. Other similar compounds include:

- Clavulanic acid impurity A

- Clavulanic acid impurity B

- Clavulanic acid impurity C

- Clavulanic acid impurity D

- Clavulanic acid impurity E

- Clavulanic acid impurity G

Uniqueness

What sets this compound apart from other related substances is its specific formation mechanism and chemical properties. Unlike some other impurities, impurity F is formed primarily under acidic or alkaline conditions and has distinct chemical reactivity patterns .

生物活性

Clavulanic acid impurity F, a byproduct of the production of clavulanic acid, has garnered attention due to its potential biological activity, particularly in the context of antibiotic resistance. Understanding its properties and interactions is essential for evaluating its effects on the efficacy of clavulanic acid, a well-known beta-lactamase inhibitor.

Overview of Clavulanic Acid and Its Impurities

Clavulanic acid is produced by the bacterium Streptomyces clavuligerus and is primarily used in combination with beta-lactam antibiotics to combat bacterial resistance. Impurity F is formed during the fermentation and purification processes of clavulanic acid and can influence the overall effectiveness of the final pharmaceutical product.

This compound shares a similar mechanism of action with clavulanic acid by inhibiting beta-lactamase enzymes. These enzymes are responsible for breaking down beta-lactam antibiotics, thus rendering them ineffective against bacteria. By binding to the active site of these enzymes, impurity F helps preserve the activity of co-administered antibiotics, enhancing their antibacterial efficacy .

Biological Activity

Research indicates that this compound exhibits biological activity that may affect its pharmacological profile:

Case Studies and Experimental Data

- Microbiological Assays : A cylinder-plate method was developed to assess the inhibitory effects of clavulanic acid formulations (including impurity F) against Escherichia coli. Results indicated a strong linear correlation between clavulanic acid concentration and its inhibitory effect, reinforcing the role of impurities in enhancing antibiotic efficacy .

- Pharmacokinetic Studies : In vivo studies demonstrated that amoxicillin-clavulanic acid formulations (which include impurities) showed improved distribution in infected tissues compared to amoxicillin alone. This suggests that impurities like F may play a role in enhancing drug delivery and effectiveness at infection sites .

- Toxicological Considerations : The safety profile of this compound is still under investigation. Some studies have indicated potential immunogenic responses linked to impurities in clavulanic formulations, necessitating further exploration into their long-term effects on patients .

Data Table: Summary of Biological Activities

| Activity Type | Clavulanic Acid | Impurity F |

|---|---|---|

| Beta-Lactamase Inhibition | Yes | Yes |

| Antibacterial Activity | Broad spectrum | Limited data available |

| Pharmacokinetic Enhancement | Confirmed | Suggestive |

| Immunogenic Potential | Low | Under investigation |

属性

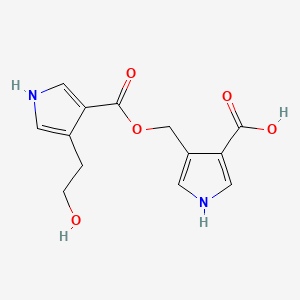

IUPAC Name |

4-[[4-(2-hydroxyethyl)-1H-pyrrole-3-carbonyl]oxymethyl]-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-2-1-8-3-14-6-11(8)13(19)20-7-9-4-15-5-10(9)12(17)18/h3-6,14-16H,1-2,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHZUSGZSRDYHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C(=O)OCC2=CNC=C2C(=O)O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。